7-Fluoroquinolin-5-ol

Vue d'ensemble

Description

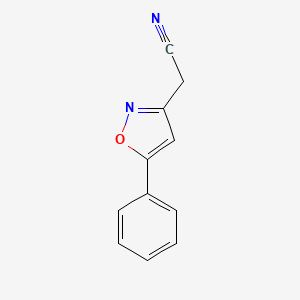

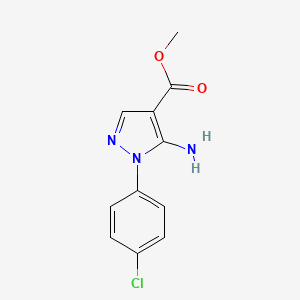

7-Fluoroquinolin-5-ol: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 7th position and a hydroxyl group at the 5th position on the quinoline ring imparts unique chemical and biological properties to this compound. Fluorinated quinolines are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their enhanced biological activity and stability.

Applications De Recherche Scientifique

Chemistry: 7-Fluoroquinolin-5-ol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology and Medicine: Fluorinated quinolines, including this compound, are studied for their potential antibacterial, antiviral, and anticancer properties. The presence of fluorine enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications, including the development of new pesticides and colorants .

Mécanisme D'action

Target of Action

The primary targets of 7-Fluoroquinolin-5-ol are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, and their inhibition disrupts this process, leading to bacterial cell death .

Mode of Action

This compound interacts with its targets, DNA gyrase and topoisomerase IV, by forming complexes with these enzymes and DNA . This interaction stabilizes DNA strand breaks created by the enzymes, blocking the progress of the replication fork . The cytotoxicity of this compound likely involves a two-step process: conversion of the topoisomerase-7-Fluoroquinolin-5-ol-DNA complex to an irreversible form, and generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve DNA synthesis and intermediary metabolism . By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts DNA replication, leading to cell death .

Pharmacokinetics

Fluoroquinolones, a class of drugs to which this compound belongs, are generally known for their concentration-dependent bactericidal activity . They have been identified as having peak/MIC and AUC/MIC ratios as possible pharmacodynamic predictors of clinical and microbiological outcome, as well as the development of bacterial resistance .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA replication, leading to bacterial cell death . By inhibiting DNA gyrase and topoisomerase IV, this compound prevents these enzymes from carrying out their normal functions, which in turn disrupts the replication of bacterial DNA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of fluoroquinolones can be affected by bacterial resistance mechanisms, such as the overexpression of multidrug efflux pumps .

Analyse Biochimique

Biochemical Properties

7-Fluoroquinolin-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to its antibacterial effects .

Cellular Effects

The effects of this compound on cells are profound. It impacts various cell types, particularly bacterial cells, by inhibiting essential cellular processes. In bacterial cells, it interferes with DNA replication, transcription, and repair mechanisms. This disruption leads to cell death, making this compound an effective antibacterial agent. Additionally, it can influence cell signaling pathways and gene expression, further affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiling of bacterial DNA. By binding to these enzymes, this compound inhibits their activity, preventing the relaxation of supercoiled DNA necessary for replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately bacterial cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic effects can be observed, including damage to the liver and kidneys. These adverse effects highlight the importance of dosage optimization in clinical applications to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various biotransformation processes, including hydroxylation and conjugation. These metabolic reactions are facilitated by enzymes such as cytochrome P450. The metabolites of this compound can have different biological activities, influencing its overall pharmacokinetic and pharmacodynamic profiles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Direct Fluorination: One common method involves the direct introduction of a fluorine atom onto the quinoline ring.

Cyclization Reactions: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

Nucleophilic Substitution: The nucleophilic substitution of halogen atoms on quinoline derivatives with fluorine is also a viable method.

Industrial Production Methods: Industrial production of 7-Fluoroquinolin-5-ol may involve large-scale application of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), acylating agents (e.g., acyl chlorides).

Major Products:

Oxidation Products: Quinolinone derivatives.

Reduction Products: Dihydroquinoline derivatives.

Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

7-Fluoroquinoline: Lacks the hydroxyl group at the 5th position, resulting in different chemical and biological properties.

5-Hydroxyquinoline: Lacks the fluorine atom at the 7th position, affecting its reactivity and stability.

7-Chloroquinolin-5-ol: Substitutes chlorine for fluorine, leading to variations in biological activity and chemical behavior.

Uniqueness: 7-Fluoroquinolin-5-ol is unique due to the combined presence of a fluorine atom and a hydroxyl group on the quinoline ring. This combination enhances its reactivity, stability, and biological activity compared to other similar compounds .

Propriétés

IUPAC Name |

7-fluoroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-6-4-8-7(9(12)5-6)2-1-3-11-8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYGHHLBDSWSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2O)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1415662.png)

![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415665.png)

![Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415666.png)

![L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B1415668.png)

![7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415672.png)

![ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate](/img/structure/B1415677.png)

![ethyl [(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)amino](oxo)acetate](/img/structure/B1415680.png)